![molecular formula C56H38N4O2 B12290752 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline](/img/structure/B12290752.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-benzoxazol-2-il)fenil]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-il)fenil]anilino)fenil]fenil]-N-fenil anilina es un compuesto orgánico complejo caracterizado por sus múltiples grupos benzoxazol y fenilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[4-(1,3-benzoxazol-2-il)fenil]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-il)fenil]anilino)fenil]fenil]-N-fenil anilina típicamente involucra reacciones orgánicas de varios pasos. El proceso comienza con la preparación de compuestos intermedios, como derivados de benzoxazol y derivados de anilina. Estos intermedios se someten luego a reacciones de acoplamiento bajo condiciones controladas para formar el producto final. Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio, reactivos básicos como carbonato de potasio y solventes como dimetilformamida (DMF).
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas de síntesis automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[4-(1,3-benzoxazol-2-il)fenil]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-il)fenil]anilino)fenil]fenil]-N-fenil anilina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Pueden ocurrir reacciones de sustitución electrófila y nucleófila, especialmente en los anillos fenilo y benzoxazol.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Agentes halogenantes como bromo o cloro para la sustitución electrófila; nucleófilos como aminas o tioles para la sustitución nucleófila.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
N-[4-(1,3-benzoxazol-2-il)fenil]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-il)fenil]anilino)fenil]fenil]-N-fenil anilina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Medicina: Investigado por su posible uso en sistemas de administración de fármacos y como agente terapéutico.
Industria: Utilizado en la producción de materiales avanzados, como semiconductores orgánicos y diodos emisores de luz (LED).
Mecanismo De Acción
El mecanismo de acción de N-[4-(1,3-benzoxazol-2-il)fenil]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-il)fenil]anilino)fenil]fenil]-N-fenil anilina implica su interacción con objetivos moleculares y vías específicas. Los grupos benzoxazol y fenilo permiten que el compuesto interactúe con varias moléculas biológicas, lo que potencialmente afecta los procesos celulares como la transducción de señales y la expresión génica. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos Similares
Haluros de plomo de metilamonio: Conocido por sus aplicaciones en celdas solares y diodos emisores de luz.
1-(4-Fluorofenil)piperazina: Utilizado en la síntesis de varios productos farmacéuticos.
2-Feniletanol: Un compuesto bioactivo con aplicaciones en las industrias de sabores y fragancias.
Singularidad
N-[4-(1,3-benzoxazol-2-il)fenil]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-il)fenil]anilino)fenil]fenil]-N-fenil anilina es única debido a su estructura compleja, que confiere propiedades químicas y físicas específicas
Propiedades
Fórmula molecular |
C56H38N4O2 |
|---|---|
Peso molecular |
798.9 g/mol |
Nombre IUPAC |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline |
InChI |
InChI=1S/C56H38N4O2/c1-3-11-45(12-4-1)59(49-35-27-43(28-36-49)55-57-51-15-7-9-17-53(51)61-55)47-31-23-41(24-32-47)39-19-21-40(22-20-39)42-25-33-48(34-26-42)60(46-13-5-2-6-14-46)50-37-29-44(30-38-50)56-58-52-16-8-10-18-54(52)62-56/h1-38H |
Clave InChI |
FDSCEJGDVXMGCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C7=NC8=CC=CC=C8O7)C9=CC=C(C=C9)C1=NC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


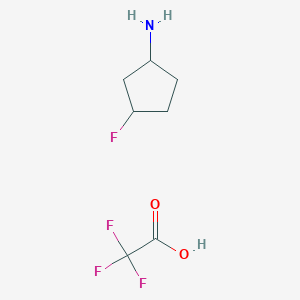
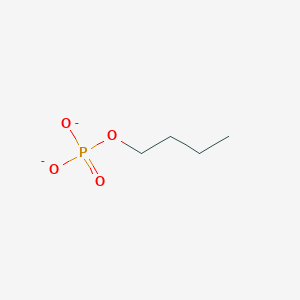
![(2S)-3-(3-aminophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12290680.png)
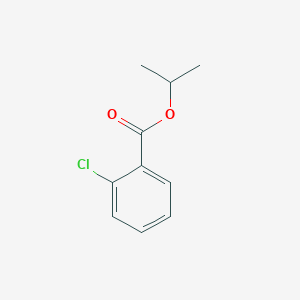
![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)
![[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone](/img/structure/B12290704.png)
![Benzyl 5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12290713.png)
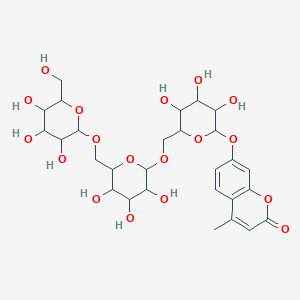
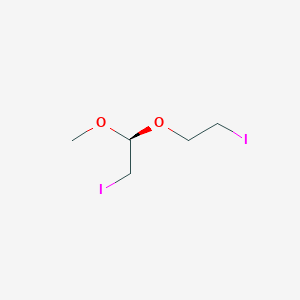
![2-Hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-4-carboxylic acid](/img/structure/B12290723.png)


![14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B12290739.png)
![3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B12290740.png)
